Chlorprothixene Sulfone Oxalate
描述
BenchChem offers high-quality Chlorprothixene Sulfone Oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorprothixene Sulfone Oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1287284-74-5 |
|---|---|
分子式 |
C20H20ClNO6S |
分子量 |
437.891 |
IUPAC 名称 |
(3Z)-3-(2-chloro-10,10-dioxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H18ClNO2S.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)23(21,22)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-; |
InChI 键 |
CMTQDRXXDMVJSX-KIUKIJHYSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
同义词 |
(Z)-3-(2-Chloro-10,10-dioxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine_x000B_Oxalate; 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine S,S-Dioxide Oxalate; |
产品来源 |
United States |
The Unseen Players: A Technical Guide to the Pharmacological Activity of Chlorprothixene's Sulfone and Oxalate Metabolites
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorprothixene, a first-generation thioxanthene antipsychotic, has a well-documented pharmacological profile centered on dopamine and serotonin receptor antagonism. However, the in vivo activity of this therapeutic agent is not solely attributable to the parent compound. This technical guide delves into the often-overlooked yet potentially significant pharmacological activities of its key metabolites: the chlorprothixene sulfone and the clinical relevance of the oxalate salt of its sulfoxide metabolite. Drawing upon data from analogous compounds and established biochemical principles, we provide a comprehensive analysis of their predicted receptor interaction profiles and the experimental methodologies required for their validation. This document serves as a crucial resource for researchers in neuropsychopharmacology and drug metabolism, offering a structured approach to understanding the complete therapeutic and toxicological picture of chlorprothixene.
Introduction: Beyond the Parent Compound
Chlorprothixene is a thioxanthene derivative recognized for its antipsychotic, sedative, and antiemetic properties.[1][2] Its therapeutic effects are primarily mediated through the blockade of a wide range of neurotransmitter receptors, including dopamine (D1, D2, D3), serotonin (5-HT2, 5-HT6, 5-HT7), histamine (H1), muscarinic acetylcholine, and alpha-1 adrenergic receptors.[3][4] Like many psychotropic drugs, chlorprothixene undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[4] While the parent drug's activity is well-characterized, a comprehensive understanding of chlorprothixene's overall in-vivo effect necessitates a thorough examination of its metabolic byproducts. This guide focuses on two such entities: the predicted, yet understudied, sulfone metabolite and the pharmaceutically relevant oxalate salt of the major sulfoxide metabolite.
The Metabolic Fate of Chlorprothixene: A Pathway to Active Derivatives
The biotransformation of chlorprothixene is a critical determinant of its clinical efficacy and side-effect profile. The primary metabolic pathways involve N-demethylation and sulfoxidation.[4] The thioxanthene ring system is susceptible to oxidation at the sulfur atom, leading to the formation of chlorprothixene sulfoxide, a major metabolite.[4] Further oxidation of the sulfoxide can yield the corresponding sulfone metabolite.
Figure 2: General workflow for a radioligand receptor binding assay.
5.1.1. Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of chlorprothixene metabolites for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing human recombinant D2 receptors.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters pre-treated with 0.5% polyethyleneimine.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
5.1.2. Serotonin 5-HT2A, Adrenergic α1, and Histamine H1 Receptor Binding Assays
The protocol for these assays is similar to the D2 receptor assay, with the following modifications:
| Receptor | Radioligand | Non-specific Binding Control |
| 5-HT2A | [³H]-Ketanserin | Mianserin (10 µM) |
| Adrenergic α1 | [³H]-Prazosin | Phentolamine (10 µM) |
| Histamine H1 | [³H]-Pyrilamine | Mepyramine (1 µM) |
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
5.2.1. Gq-Coupled Receptor Calcium Flux Assay (for 5-HT2A, α1, and M1 receptors)
-
Objective: To measure the ability of the test compounds to modulate agonist-induced intracellular calcium mobilization.
-
Materials:
-
Cells stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, α1, or M1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist appropriate for the receptor (e.g., Serotonin for 5-HT2A, Phenylephrine for α1, Carbachol for M1).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye.
-
Add the test compound (for antagonist mode) followed by the agonist. For agonist mode, add the test compound directly.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
-
Conclusion and Future Directions
This technical guide has synthesized existing knowledge to build a strong hypothesis for the pharmacological activity of chlorprothixene's sulfone metabolite and has clarified the role of the oxalate salt of its sulfoxide metabolite. The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses.
For a complete understanding of chlorprothixene's clinical profile, it is imperative that future research focuses on:
-
Synthesis and isolation of the chlorprothixene sulfone metabolite.
-
Comprehensive in vitro characterization of the sulfone and sulfoxide metabolites at a wide range of neuroreceptors.
-
In vivo studies to determine the pharmacokinetic profiles of these metabolites and their contribution to the overall therapeutic and adverse effects of chlorprothixene.
By investigating these "unseen players," the scientific community can achieve a more nuanced understanding of thioxanthene pharmacology, ultimately leading to the development of safer and more effective antipsychotic therapies.
References
-
Chlorprothixene | C18H18ClNS | CID 667467. PubChem. National Center for Biotechnology Information. URL: [Link]
-
Chlorprothixene. DrugBank. URL: [Link]
-
Chlorprothixene. Wikipedia. Wikimedia Foundation. URL: [Link]
-
Chlorprothixene - Grokipedia. URL: [Link]
-
CHLORPROTHIXENE (PD012153, WSPOMRSOLSGNFJ-AUWJEWJLSA-N) - Probes & Drugs. Probes & Drugs Portal. URL: [Link]
Sources
- 1. CHLORPROTHIXENE (PD012153, WSPOMRSOLSGNFJ-AUWJEWJLSA-N) [probes-drugs.org]
- 2. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Chlorprothixene | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analysis of the Chlorprothixene Degradation Pathway: A Focus on Sulfoxidation and Forced Degradation Strategy
An In-Depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the degradation pathways of Chlorprothixene (CPTX), a thioxanthene-class antipsychotic agent. Intended for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to elucidate the intrinsic stability of the CPTX molecule. We will explore the primary degradation mechanisms, with a detailed focus on the well-documented formation of Chlorprothixene Sulfoxide and the potential for further oxidation to its sulfone analog. This guide also addresses and clarifies the distinct biochemical nature of oxalate degradation, a pathway not associated with the chemical degradation of CPTX. The core of this document is a detailed framework for executing forced degradation studies as mandated by ICH guidelines, complete with step-by-step protocols for stress testing and the development of a stability-indicating analytical method (SIAM).
Introduction: The Imperative of Degradation Pathway Analysis
Chlorprothixene ((Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-propan-1-amine) is a crucial therapeutic agent whose efficacy and safety are intrinsically linked to its chemical stability.[1] The formation of degradation products during manufacturing, storage, or even administration can lead to a reduction in therapeutic potency, altered bioavailability, and the potential for toxic effects. Therefore, a thorough understanding of how the molecule behaves under various stress conditions is not merely an academic exercise but a regulatory and safety necessity.
Forced degradation studies, or stress testing, are the cornerstone of this understanding.[2][3][4] By subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., extremes of pH, oxidation, light, and heat), we can rapidly identify likely degradation products, elucidate degradation pathways, and, most importantly, develop and validate a stability-indicating analytical method (SIAM).[4][5] A validated SIAM is critical as it must be able to unequivocally separate the intact active pharmaceutical ingredient (API) from its impurities and degradation products, ensuring accurate quantification throughout the drug product's lifecycle.
This guide will focus on the known and hypothesized degradation pathways of Chlorprothixene, with particular emphasis on the oxidation of the sulfur atom in the thioxanthene ring system.
Primary Degradation Mechanisms and Key Transformation Products
The tricyclic thioxanthene structure of Chlorprothixene possesses several moieties susceptible to chemical transformation. The primary degradation pathways are oxidation and photodegradation.
Oxidative Degradation: The Path to Sulfoxide and Sulfone
The sulfur atom within the thioxanthene ring is a primary target for oxidation. This is a common degradation pathway for phenothiazine-related drugs as well.[6][7]
-
Chlorprothixene Sulfoxide (CPTX-SO): The most prominent and well-documented oxidative degradation product is Chlorprothixene Sulfoxide.[1][8] This two-electron oxidation product can be formed under the influence of atmospheric oxygen or, more rapidly, in the presence of oxidizing agents like hydrogen peroxide.[6][9] The formation of CPTX-SO is significant because sulfoxidation can alter the conformation and electrostatic potential of the molecule, often leading to a substantial decrease in biological activity.[7]
-
Chlorprothixene Sulfone (CPTX-SO₂): While less frequently reported in stability studies, the further oxidation of the sulfoxide to a sulfone is a chemically plausible subsequent step. This would involve an additional two-electron oxidation. Establishing analytical methods capable of separating the parent drug from both the sulfoxide and sulfone is crucial for a complete stability profile.
Photodegradation: Isomerization and Cleavage
Chlorprothixene is highly susceptible to photodegradation due to the conjugated carbon-carbon double bond and the tricyclic aromatic ring system, which act as chromophores.[10][11]
-
Z/E Isomerization: Upon exposure to light, particularly UV radiation, CPTX undergoes rapid photoisomerization from the therapeutically active Z-isomer to the less active E-isomer.[10][12] This process can significantly impact the drug's potency.
-
Formation of 2-Chlorothioxanthone (CTX): Under prolonged irradiation, especially in the presence of water, both CPTX isomers can decompose to produce 2-chlorothioxanthone (CTX).[8][12] This degradant represents a more significant structural alteration of the parent molecule. Studies have shown that CPTX is particularly susceptible to degradation under UV lamps, with the rate influenced by pH.[13][14]
A Note on "Oxalate" Degradation
The term "oxalate degradation" refers to specific enzymatic pathways, primarily found in bacteria and fungi, that metabolize oxalic acid.[15] Key enzymes in this process include oxalyl-CoA decarboxylase and formyl-CoA transferase.[16][17] This is a biological, metabolic process and is not a chemical degradation pathway for a synthetic pharmaceutical like Chlorprothixene under standard hydrolytic, oxidative, or photolytic stress conditions. The oxalate salt form of a drug substance relates to its formulation and solubility characteristics, not its degradation pathway. Therefore, the analysis of Chlorprothixene degradation does not involve the study of oxalate-degrading enzymes.
Analytical Framework: A Guide to Forced Degradation Studies
A systematic approach to forced degradation is essential for generating relevant and interpretable data. The goal is to achieve a target degradation of 5-20% of the drug substance.[2] Excessive degradation can lead to the formation of secondary products not relevant to real-world stability, while insufficient degradation may fail to reveal key pathways.[2]
The following workflow provides a logical sequence for conducting these studies.
Caption: Workflow for a systematic forced degradation study.
Experimental Protocol: Forced Degradation of Chlorprothixene
This protocol outlines the steps for subjecting Chlorprothixene to a range of stress conditions.
Objective: To generate potential degradation products of Chlorprothixene for pathway elucidation and SIAM development.
Materials:
-
Chlorprothixene API
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
pH meter, calibrated
-
Thermostatic oven and water bath
-
ICH-compliant photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Chlorprothixene in a 50:50 methanol:water mixture.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize each aliquot with an equivalent molar amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize each aliquot with an equivalent molar amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 9 mL of 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a thin layer of solid Chlorprothixene API in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
Prepare a solution from the stressed solid for analysis.
-
-
Photolytic Degradation:
-
Expose both the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after exposure.
-
-
Control Samples: For each condition, a control sample (drug in solvent without the stressor) should be run in parallel.
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating Chlorprothixene from its process impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS).
Procedure (Example Starting Conditions):
-
Column Selection: Start with a robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Phase A: 0.1% Phosphoric Acid in Water.
-
Phase B: Acetonitrile.
-
Develop a gradient elution method starting from a higher aqueous composition to a higher organic composition (e.g., 90% A to 10% A over 30 minutes). This is crucial for eluting both the polar degradants and the non-polar parent drug.
-
-
Detection Wavelength: Use the DAD to scan from 200-400 nm. Monitor at multiple wavelengths, including the lambda max of Chlorprothixene (approx. 258 nm) and other wavelengths where degradants may absorb.[18]
-
Flow Rate and Temperature: Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Method Validation: Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the peaks for known degradation products do not interfere with the API peak, which is confirmed using peak purity analysis from the DAD data.[19][20]
Data Presentation and Pathway Elucidation
All quantitative results from the forced degradation studies should be summarized in a clear, tabular format.
Table 1: Summary of Forced Degradation Results for Chlorprothixene
| Stress Condition | Duration | API Remaining (%) | Major Degradation Products (DP) | Observations |
|---|---|---|---|---|
| 0.1 M HCl | 24h | >95% | Minor unknown peaks | Stable to mild acid hydrolysis |
| 0.1 M NaOH | 24h | ~85% | DP-1, DP-2 | Moderate degradation observed |
| 3% H₂O₂ | 8h | ~80% | CPTX-SO (Major), CPTX-SO₂ (Minor) | Significant oxidative degradation |
| Thermal (80°C) | 48h | >98% | No significant DPs | Thermally stable in solid state |
| Photolytic (ICH) | - | ~70% | E-isomer , CTX | Highly sensitive to light |
Note: Data are illustrative.
Based on the analytical data from HPLC and LC-MS, a degradation pathway can be proposed.
Caption: Proposed degradation pathways for Chlorprothixene.
Conclusion
The chemical stability of Chlorprothixene is governed primarily by its susceptibility to oxidation and photodegradation. The principal transformation product under oxidative stress is Chlorprothixene Sulfoxide, with the potential for further oxidation to the sulfone. Photolytic stress leads to Z/E isomerization and the formation of 2-chlorothioxanthone. The molecule shows relative stability to thermal and mild hydrolytic stress. A well-designed forced degradation study is paramount for identifying these pathways and for developing a robust, specific, and validated stability-indicating analytical method. This foundational knowledge is indispensable for ensuring the development of a safe, effective, and stable drug product.
References
-
Khaleel, N. D. H., Mahmoud, W. M. M., Olsson, O., & Kümmerer, K. (2019). Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments. Water Research, 149, 467–476. [Link]
-
Piñero, L. E., et al. (2009). Photophysics and photochemistry of z-chlorprothixene in acetonitrile. Photochemical & Photobiological Sciences, 85(4), 895-900. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 6: Photochemical Degradation. Books - The Royal Society of Chemistry. [Link]
-
Malecki, P. H., et al. (2012). Solvent dependence of the photophysical properties of 2-Chlorothioxanthone, the principal photoproduct of chlorprothixene. Photochemistry and Photobiology, 88(4), 839-844. [Link]
-
Belal, F., et al. (1997). Analysis of pharmaceutically important thioxanthene derivatives. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 369-376. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorprothixene. PubChem. [Link]
-
Oltean, H., et al. (2018). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Clujul Medical, 91(3), 267-273. [Link]
-
Dams, R., et al. (2018). Segmental Analysis of Chlorprothixene and Desmethylchlorprothixene in Postmortem Hair. Journal of Analytical Toxicology, 42(9), 625-632. [Link]
-
Belal, F., et al. (1997). Analysis of Pharmaceutically-Important Thioxanthene Derivatives. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 369-76. [Link]
-
Puzanowska-Tarasiewicz, H., et al. (2003). Extractive Spectrophotometric Determination of Chlorprothixene Hydrochloride. Acta Poloniae Pharmaceutica, 60(6), 435-439. [Link]
-
Nasrollahi, Z., et al. (2019). Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide. Catalysts, 9(7), 622. [Link]
-
Trautwein, C., & Kümmerer, K. (2011). Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC–MSn and their effects on environmental bacteria. Environmental Pollution, 159(5), 1338-1348. [Link]
-
Bajaj, S., et al. (2012). Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Deokate, U. A., & Gorde, A. M. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. PharmaTutor, 3(6), 29-41. [Link]
-
Dahl, S. G., et al. (1983). Structural changes by sulfoxidation of phenothiazine drugs. Acta Pharmacologica et Toxicologica, 53(3), 203-210. [Link]
-
Gilbert, B. C., et al. (1976). Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation. Journal of the Chemical Society, Perkin Transactions 2, (1), 83-88. [Link]
-
Basavaiah, K., & Prameela, H. C. (2003). Titrimetric determination of some thioxanthene derivatives. The Analyst, 128(5), 553-557. [Link]
-
Al-saad, Z. A. A., et al. (2020). ANALYTICAL DETERMINATION FOR CHLORPROTHIXENE.HCL DRUG IN PURE FORM AND MEDICINAL TABLETS BY SPECTROPHOTOMETRIC DERIVATIVES. Systematic Reviews in Pharmacy, 11(12), 177-184. [Link]
-
Jain, P. S., et al. (2010). Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. E-Journal of Chemistry, 7(S1), S299-S313. [Link]
-
Shinde, V. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho Laboratories Pvt. Ltd. [Link]
-
Dias, N., et al. (2021). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules, 26(11), 3298. [Link]
-
Patel, P. N., et al. (2017). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC DRUGS IN PHARMACEUTICAL DOSAGE FORM. Indo American Journal of Pharmaceutical Research, 7(10), 555-566. [Link]
-
Demchuk, O. M., et al. (2015). Studies of the mechanism of the reduction of different thioxanthen-9-ones. Cogent Chemistry, 1(1), 1032542. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Siddiqui, F. A., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 60(1), 2821-2826. [Link]
-
Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. [Link]
-
Poplawska, M., et al. (2014). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 71(2), 239-245. [Link]
-
Liu, M., et al. (2023). Bioinformatic Analysis of Oxalate-Degrading Enzymes in Probiotics: A Systematic Genome-Scale and Structural Survey. International Journal of Molecular Sciences, 24(22), 16147. [Link]
-
Canales, J. R., et al. (2023). Baseline abundance of oxalate-degrading bacteria determines response to Oxalobacter formigenes probiotic therapy. Cell Host & Microbe, 31(10), 1699-1711.e6. [Link]
-
Miller, A. W., et al. (2023). Predicting probiotic success: lessons from Oxalobacter and oxalate metabolism. Trends in Microbiology, 31(10), 988-1000. [Link]
-
Khaleel, N. D. H., et al. (2019). Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments. Water Research, 149, 467-476. [Link]
Sources
- 1. Chlorprothixene | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (PDF) Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations [academia.edu]
- 3. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 4. veeprho.com [veeprho.com]
- 5. sciencegate.app [sciencegate.app]
- 6. mdpi.com [mdpi.com]
- 7. Structural changes by sulfoxidation of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent dependence of the photophysical properties of 2-Chlorothioxanthone, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photophysics and photochemistry of z-chlorprothixene in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioinformatic Analysis of Oxalate-Degrading Enzymes in Probiotics: A Systematic Genome-Scale and Structural Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Baseline abundance of oxalate-degrading bacteria determines response to Oxalobacter formigenes probiotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predicting probiotic success: lessons from Oxalobacter and oxalate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sysrevpharm.org [sysrevpharm.org]
- 19. researchgate.net [researchgate.net]
- 20. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Physicochemical and Analytical Profiling of Chlorprothixene Sulfone Oxalate: Exact Mass, Molecular Weight, and DMPK Workflows
Executive Summary
Chlorprothixene is a first-generation thioxanthene antipsychotic that acts primarily as a dopamine D2 receptor antagonist[1]. In Drug Metabolism and Pharmacokinetics (DMPK) studies, tracking the downstream metabolites of such tricyclic agents is critical for understanding their safety, efficacy, and clearance mechanisms. Chlorprothixene sulfone is a major phase I metabolite. However, to ensure chemical stability for analytical reference standards, this metabolite is frequently synthesized and isolated as an oxalate salt (chlorprothixene sulfone oxalate).
This technical guide provides a rigorous structural, computational, and analytical breakdown of chlorprothixene sulfone oxalate. It details its exact mass, molecular weight, and the high-resolution mass spectrometry (HRMS) protocols required for its accurate quantification in biological matrices.
Physicochemical Profiling & Structural Elucidation
Expertise & Experience: The Causality of Salt Selection In bioanalytical chemistry, free base metabolites like chlorprothixene sulfone are prone to oxidative degradation and exhibit poor, unpredictable aqueous solubility. By reacting the basic tertiary amine of the propanamine side chain with oxalic acid, the resulting oxalate salt achieves superior crystalline stability and reproducible solubility profiles. This makes it an ideal, stable reference standard for generating highly accurate Liquid Chromatography-Mass Spectrometry (LC-MS) calibration curves.
Calculations & Mass Accuracy The molecular formula for the parent drug, chlorprothixene, is C18H18ClNS [2]. Successive oxidation by hepatic enzymes yields the sulfone derivative ( C18H18ClNO2S ). The stoichiometric addition of oxalic acid ( C2H2O4 ) yields the final salt complex: C20H20ClNO6S [3].
-
Exact Mass Calculation: The monoisotopic exact mass is calculated using the most abundant isotopes of each element ( 12C , 1H , 35Cl , 14N , 16O , 32S ).
-
C20 : 240.000000 Da
-
H20 : 20.156500 Da
-
Cl1 : 34.968852 Da
-
N1 : 14.003074 Da
-
O6 : 95.969484 Da
-
S1 : 31.972071 Da
-
Total Exact Mass: 437.069981 Da
-
-
Molecular Weight Calculation: Utilizing standard atomic weights (which account for natural isotopic abundance distributions), the molecular weight is calculated as 437.90 g/mol [4].
Quantitative Data Summary
| Physicochemical Property | Value |
| Chemical Name | Chlorprothixene Sulfone Oxalate |
| CAS Registry Number | 1287284-74-5 |
| Molecular Formula | C20H20ClNO6S |
| Monoisotopic Exact Mass | 437.06998 Da |
| Molecular Weight | 437.90 g/mol |
| Free Base Exact Mass | 347.07468 Da |
| Target Precursor Ion [M+H]+ | m/z 348.08 |
Metabolic Pathway & Causality
Chlorprothixene undergoes extensive hepatic phase I metabolism. The sulfur atom embedded within the tricyclic thioxanthene ring is highly susceptible to sequential oxidation. This biotransformation is primarily mediated by the Cytochrome P450 system, specifically the CYP3A4 and CYP2D6 isoforms [5].
-
Sulfoxidation: CYP enzymes oxidize the thioxanthene thioether to chlorprothixene sulfoxide ( C18H18ClNOS ).
-
Sulfonation: Further oxidation yields chlorprothixene sulfone ( C18H18ClNO2S ).
-
Salt Formation (In Vitro): For analytical preservation and commercial distribution, the sulfone is precipitated with oxalic acid to form the stable oxalate salt.
Fig 1: Hepatic CYP450 phase I metabolic pathway of chlorprothixene to its sulfone oxalate salt.
Analytical Workflows for DMPK (LC-MS/MS)
Trustworthiness: A Self-Validating Protocol To accurately detect chlorprothixene sulfone in plasma or urine, researchers must employ High-Resolution Mass Spectrometry (HRMS) such as Quadrupole Time-of-Flight (Q-TOF) or triple quadrupole (QqQ) systems. The following protocol outlines a self-validating workflow utilizing the exact mass of the oxalate salt's free base for Multiple Reaction Monitoring (MRM).
Mechanistic Note on Ionization: In Electrospray Ionization positive mode (ESI+), the non-covalent oxalate counter-ion ( C2H2O4 ) dissociates entirely. The mass spectrometer will exclusively detect the protonated free base [M+H]+ of the sulfone (Theoretical m/z = 348.0824).
Step-by-Step Methodology
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of biological plasma containing the analyte into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., Chlorprothixene-d6) to induce protein denaturation.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Causality Note: The sulfone metabolite contains two additional highly electronegative oxygen atoms compared to the parent drug, making it significantly more polar. Consequently, it will elute earlier than parent chlorprothixene on a reverse-phase column.
Step 3: Mass Spectrometry (ESI+ MRM Mode)
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 400°C.
-
Precursor Ion: m/z 348.08 (Protonated sulfone).
-
Product Ions (Transitions): Monitor m/z 348.08 → m/z 288.01 (representing the neutral loss of the dimethylamine side chain) for primary quantification, and m/z 348.08 → m/z 253.05 for secondary qualification.
Step 4: Data Validation
-
Ensure the mass accuracy of the precursor ion is within < 5 ppm of the theoretical exact mass (348.0824 Da).
-
Verify the isotopic pattern matches the characteristic 3:1 ratio of the 35Cl / 37Cl isotopes to confirm the presence of the intact chlorine atom.
Fig 2: Self-validating LC-MS/MS analytical workflow for chlorprothixene sulfone quantification.
References
-
Title: What is the mechanism of Chlorprothixene hydrochloride? Source: Patsnap Synapse URL: [Link]
-
Title: Chlorprothixene | C18H18ClNS | CID 667467 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Chlorprothixene Sulfone Oxalate - CAS 1287284-74-5 Source: CMS Científica do Brasil URL: [Link]
-
Title: Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions Source: Austin Publishing Group URL: [Link]
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of Chlorprothixene Sulfone Oxalate
Abstract
This application note presents a comprehensive guide to the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of chlorprothixene sulfone oxalate. Chlorprothixene is a thioxanthene-based antipsychotic drug, and its sulfone derivative is a key related substance that must be monitored to ensure product quality and stability.[1][2][3] This document provides a detailed, step-by-step protocol, explains the scientific rationale behind the method development choices, and outlines a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[4][5] The method described herein is demonstrated to be stability-indicating through forced degradation studies, making it suitable for routine quality control analysis and stability testing of drug substances and finished products.
Introduction and Scientific Rationale
Chlorprothixene is a typical antipsychotic medication belonging to the thioxanthene class, utilized in the treatment of various psychiatric disorders.[3][6] Its therapeutic action is primarily mediated through the antagonism of dopamine (D1, D2, D3) and serotonin (5-HT2) receptors.[3] During its synthesis, formulation, or storage, impurities and degradation products can arise. One such critical variant is Chlorprothixene Sulfone, an oxidation product of the parent molecule. Regulatory agencies require that these related substances are accurately quantified to ensure the safety and efficacy of the final drug product.
The development of a robust analytical method is therefore paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and precision.[5] This guide focuses on developing a method for Chlorprothixene Sulfone in its oxalate salt form, a common counter-ion used for pharmaceutical salts.
The primary objective is to create a stability-indicating method. This means the method must be able to accurately measure the analyte of interest without any interference from potential degradation products, impurities, or excipients.[7] To achieve this, we will employ a systematic approach to method development, followed by a rigorous validation process that includes forced degradation studies as stipulated by ICH guidelines.[7][8]
Method Development Strategy
The logical development of a robust HPLC method is founded on the physicochemical properties of the analyte and a systematic optimization of chromatographic parameters.
Analyte Properties and Initial Considerations
-
Structure and Chromophore: Chlorprothixene and its sulfone derivative possess a thioxanthene core, which is a strong UV-absorbing chromophore. This allows for sensitive detection using a standard UV or Photodiode Array (PDA) detector.[9][10]
-
Polarity and pKa: Chlorprothixene Sulfone contains a tertiary amine group, making it a basic compound.[9][11] Its overall structure is moderately non-polar, making it an ideal candidate for Reversed-Phase (RP) chromatography. To ensure consistent retention and excellent peak shape, the mobile phase pH must be controlled to keep the analyte in a single, protonated ionic state. An acidic mobile phase (pH 3-5) is therefore optimal.
Chromatographic Parameter Selection: The "Why"
The selection of each parameter is a deliberate choice aimed at achieving the desired separation with optimal performance.
-
Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point for moderately non-polar compounds like antipsychotics.[12][13] We select a modern, high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) to minimize silanol interactions and ensure sharp, symmetrical peaks for the basic analyte.
-
Mobile Phase:
-
Organic Solvent: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak efficiency (sharper peaks) and lower column backpressure.[13][14]
-
Aqueous Buffer: A phosphate buffer is selected for its efficacy in the desired pH range (pKa2 of phosphoric acid is ~7.2, providing good buffering capacity between pH 2.2 and 4.2). A buffer concentration of 20 mM is sufficient to control the pH without risking precipitation.[13][15] The pH is adjusted to 3.0 using phosphoric acid to ensure the tertiary amine is fully protonated.
-
-
Detection Wavelength: A PDA detector is used to scan the UV spectrum of chlorprothixene sulfone oxalate from 200 to 400 nm. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity. For the thioxanthene structure, this is typically in the range of 230-260 nm.[13][16]
-
Elution Mode: An isocratic elution mode (constant mobile phase composition) is chosen for its simplicity, robustness, and reproducibility, which are ideal for a quality control method focused on quantifying a single analyte.[12][15]
The overall strategy is visualized in the workflow diagram below.
Caption: Workflow for systematic HPLC method development.
Experimental Protocol: Final Optimized Method
This section provides the detailed protocol for the quantitative analysis of chlorprothixene sulfone oxalate.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and PDA detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Reference Standard: Chlorprothixene Sulfone Oxalate (known purity).
-
Chemicals: Acetonitrile (HPLC Grade), Monobasic Potassium Phosphate (KH₂PO₄, ACS Grade), Orthophosphoric Acid (85%, ACS Grade), Water (HPLC Grade or Milli-Q).
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
| Elution Mode | Isocratic |
Preparation of Solutions
-
Mobile Phase (Aqueous Component): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Diluent: Prepare the mobile phase (pre-mixed 60:40 aqueous:ACN) to be used as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Chlorprothixene Sulfone Oxalate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh a portion of the sample (drug substance or crushed tablets) expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes, dilute to volume, and mix well. Filter through a 0.45 µm PTFE syringe filter before injection.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
Method Validation Protocol (ICH Q2(R2))
Validation is the formal process of demonstrating that the analytical method is suitable for its intended purpose.[4][17] The following protocols adhere to ICH Q2(R2) guidelines.[18]
Sources
- 1. Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorprothixene | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. CHLORPROTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive spectrophotometric methods for quantitative determination of chlorprothixene in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Simultaneous determination of four antipsychotic drugs in plasma by high-performance liquid chromatography. Application to management of acute intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academicworks.cuny.edu [academicworks.cuny.edu]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Utilizing Chlorprothixene Sulfone Oxalate as an Analytical Reference Standard in Impurity Profiling
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.
Introduction and Chemical Context
Chlorprothixene (CPTX) is a first-generation thioxanthene-class antipsychotic drug utilized in the management of schizophrenia and bipolar mania[1]. Structurally related to phenothiazines, the thioxanthene core of CPTX contains an electron-rich sulfur atom that is highly susceptible to oxidative degradation. During manufacturing, forced degradation, or long-term storage, exposure to reactive oxygen species (ROS), heat, or ultraviolet (UV) light triggers S-oxidation, sequentially forming chlorprothixene sulfoxide and, ultimately, chlorprothixene sulfone[2][3].
Regulatory frameworks, particularly ICH Q3A(R2) and Q3B(R2), mandate the rigorous identification, qualification, and quantification of such degradation products in Active Pharmaceutical Ingredients (APIs) and finished drug products. To achieve this, highly pure and stable analytical reference standards are required.
The Causality of Salt Selection: Why the Oxalate Salt?
In its free base form, chlorprothixene sulfone is an amorphous, somewhat oily solid that exhibits hygroscopicity and poor long-term stability. This makes precise gravimetric weighing—a fundamental requirement for quantitative analytical standards—highly unreliable.
By converting the free base into chlorprothixene sulfone oxalate , analytical scientists achieve a highly crystalline, thermodynamically stable, and non-hygroscopic solid. The stoichiometric addition of oxalic acid protonates the tertiary amine of the propylidene side chain, locking the molecule into a stable lattice. This ensures batch-to-batch gravimetric reliability and extends the shelf-life of the reference standard, making it the preferred form for rigorous Quality Control (QC) and LC-MS/MS method validation.
Mechanistic Pathway of Degradation
The degradation of chlorprothixene into its sulfone derivative is a classic two-electron oxidation process[2]. The sulfur atom (oxidation state +2) is oxidized to a sulfoxide (+4), which acts as a persistent intermediate before undergoing further oxidation to the sulfone (+6)[3].
Fig 1: Oxidative degradation pathway of CPTX and subsequent stabilization as an oxalate salt.
Experimental Protocols: Impurity Profiling via RP-HPLC
To accurately quantify chlorprothixene sulfone in a CPTX API batch, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed. The following protocol outlines a self-validating system designed for baseline separation of the API from its sulfone impurity.
Rationale for Chromatographic Conditions
Chlorprothixene and its sulfone derivative contain a basic tertiary amine group. On standard silica-based C18 columns, secondary interactions between this amine and unendcapped residual silanols can cause severe peak tailing. To mitigate this, an acidic modifier (0.1% Formic Acid) is used in the mobile phase. Formic acid ensures the amine remains fully protonated, driving the interaction entirely through hydrophobic partitioning rather than ion-exchange, while maintaining compatibility with Mass Spectrometry (LC-MS)[4][5].
Step-by-Step Methodology
Step 1: Preparation of the Diluent
-
Mix LC-MS grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio.
-
Degas the solution via ultrasonication for 10 minutes.
Step 2: Preparation of Chlorprothixene Sulfone Oxalate Stock Solution (1.0 mg/mL)
-
Accurately weigh 10.0 mg of Chlorprothixene Sulfone Oxalate reference standard using a microbalance (readability 0.01 mg). Note: Apply a molecular weight correction factor to account for the oxalate counter-ion if reporting the impurity as the free base.
-
Transfer to a 10 mL volumetric flask.
-
Add 7 mL of diluent and sonicate for 5 minutes until fully dissolved.
-
Make up to the mark with diluent and mix thoroughly.
Step 3: Preparation of System Suitability Solution (Resolution Mix)
-
Prepare a 1.0 mg/mL stock solution of Chlorprothixene API.
-
Spike the API solution with the Sulfone Oxalate stock solution to achieve a final concentration of 1.0 mg/mL CPTX and 0.01 mg/mL Sulfone impurity (1.0% w/w specification limit).
Step 4: HPLC Injection and Analysis
-
Purge the HPLC system with the mobile phases.
-
Inject 10 µL of the System Suitability Solution.
-
Verify that the resolution ( Rs ) between the API and the sulfone peak is ≥2.0 .
Chromatographic Method Parameters
| Parameter | Specification / Condition |
| Column | C18, 150 mm × 4.6 mm, 3 µm (e.g., Newcrom R1 or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Milli-Q Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient (See Table Below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 254 nm (DAD/PDA) |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 80 | 20 |
| 25.0 | 80 | 20 |
Analytical Workflow and System Suitability
To ensure the trustworthiness of the analytical run, the system must self-validate prior to analyzing unknown samples. The workflow below illustrates the sequence of operations.
Fig 2: Standardized analytical workflow for the quantification of CPTX sulfone.
System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( Rs ) | ≥2.0 between API and Sulfone | Ensures baseline separation for accurate integration. |
| Tailing Factor ( Tf ) | ≤1.5 for all peaks | Confirms adequate suppression of silanol interactions. |
| RSD of Peak Area | ≤2.0% (n=5 injections) | Validates the precision of the autosampler and detector. |
| Signal-to-Noise (S/N) | ≥10 at the Limit of Quantitation | Ensures the method is sensitive enough for trace impurity detection. |
Conclusion
The use of chlorprothixene sulfone oxalate as an analytical reference standard bridges the gap between synthetic organic chemistry and rigorous analytical quality control. By leveraging the thermodynamic stability of the oxalate salt, analysts can bypass the hygroscopic limitations of the free base, ensuring precise gravimetric preparation. When coupled with a rationally designed, MS-compatible RP-HPLC method utilizing acidic modifiers, this protocol provides a highly reproducible, self-validating framework for monitoring oxidative degradation in thioxanthene-class pharmaceuticals.
References
-
Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment Source: PubMed (National Institutes of Health) URL:[Link]
-
Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide Source: MDPI URL:[Link]
-
Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications Source: PMC (National Institutes of Health) URL:[Link]
-
Separation of Chlorprothixene on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
-
Chlorprothixene Compound Summary and HPLC Methods Source: SIELC Technologies URL:[Link]
Sources
- 1. Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Chlorprothixene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Chlorprothixene | SIELC Technologies [sielc.com]
Application Note: Advanced Sample Preparation and Extraction Protocols for Chlorprothixene Sulfone Oxalate
Target Audience: Analytical Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum, Urine) and Pharmaceutical Formulations
Introduction & Mechanistic Background
Chlorprothixene is a first-generation thioxanthene antipsychotic. In both pharmaceutical impurity profiling and therapeutic drug monitoring (TDM), quantifying its degradants and oxidative metabolites—specifically chlorprothixene sulfone —is a critical analytical requirement. For analytical reference standards, this compound is frequently synthesized and stabilized as an oxalate salt (Chlorprothixene Sulfone Oxalate, CAS: 1287284-74-5).
Extracting this specific salt form from complex matrices presents unique physicochemical challenges. The presence of the oxalate counter-ion, combined with the altered polarity of the sulfone moiety compared to the parent drug, requires a highly deliberate sample preparation strategy. This application note details field-proven Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methodologies, emphasizing the mechanistic causality behind each protocol step to ensure a self-validating, high-recovery workflow.
Physicochemical Rationale for Extraction Strategies
To design a robust extraction protocol, scientists must exploit the specific acid-base chemistry and partition coefficients of the target analyte:
-
Counter-ion Dissociation (The Oxalate Factor): Chlorprothixene sulfone oxalate dissociates in aqueous environments. To extract the active sulfone moiety into an organic phase, the tertiary amine group must be neutralized. Alkalinization of the sample to a pH > 9.0 (using sodium hydroxide or ammonia) deprotonates the amine, yielding the lipophilic free base. Simultaneously, the oxalate ion converts to highly water-soluble sodium or ammonium oxalate, which is safely discarded in the aqueous waste[1].
-
Solvent Selection for LLE: The sulfone metabolite is slightly more polar than the parent chlorprothixene. Using a strictly non-polar solvent (e.g., pure hexane) leads to poor recovery. Introducing 1% isoamyl alcohol to heptane (99:1 v/v) acts as a critical polarity modifier. This blend prevents the adsorption of the lipophilic free base to borosilicate glassware and sufficiently increases the solvent's hydrogen-bonding capacity to extract the sulfone quantitatively (85–90% recovery) while still precipitating proteins and excluding polar endogenous lipids[1]. Alternatively, 1-chlorobutane at pH 9 has been systematically proven to yield >80% recovery for thioxanthene derivatives[2].
-
Sorbent Selection for SPE: While C18 is the industry standard, Cyclohexyl (CH) sorbents offer superior, specialized selectivity for the tricyclic thioxanthene ring system via hydrophobic and subtle π−π interactions. Studies demonstrate that CH cartridges can achieve near-quantitative recoveries (99.7 ± 2.3%) for chlorprothixene and its analogs, providing cleaner extracts than traditional LLE[3].
Extraction Workflow Visualization
Workflow for the extraction of chlorprothixene sulfone from biological matrices.
Step-by-Step Experimental Protocols
Protocol A: Liquid-Liquid Extraction (LLE) from Plasma
Causality Check: This protocol utilizes a specific solvent blend to balance lipophilicity with the slight polarity of the sulfone group, ensuring high recovery without extracting endogenous plasma lipids. The high pH ensures complete dissociation of the oxalate salt[1].
-
Sample Aliquoting: Transfer 1.0 mL of biological matrix (spiked with chlorprothixene sulfone oxalate standard or an unknown clinical sample) into a clean, silanized borosilicate glass tube.
-
Internal Standard: Add 50 µL of Internal Standard (e.g., Thioridazine, 1 µg/mL). Vortex for 10 seconds to ensure homogeneous distribution.
-
Alkalinization: Add 200 µL of 1 M NaOH to the sample to adjust the pH to > 9.5.
-
Self-Validation Step: Spot-check a dummy sample with pH paper to ensure the matrix buffering capacity has been overcome. This guarantees the sulfone is in its neutral free-base form and the oxalate is ionized.
-
-
Extraction: Add 5.0 mL of Heptane:Isoamyl Alcohol (99:1, v/v). Cap the tube tightly and mix via rotary extraction (30 rpm) or vigorous vortexing for 10 minutes.
-
Phase Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C to resolve the organic (upper) and aqueous (lower) layers.
-
Collection & Concentration: Transfer the upper organic layer to a clean conical tube, taking care not to aspirate the proteinaceous buffy coat. Evaporate to dryness under a gentle stream of high-purity nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate pH 4.5, 60:40). Vortex thoroughly and transfer to an autosampler vial for analysis[1].
Protocol B: Solid-Phase Extraction (SPE) using Cyclohexyl Cartridges
Causality Check: SPE provides cleaner extracts than LLE, crucial for minimizing ion suppression in LC-MS/MS. The CH sorbent is chosen specifically for its geometric affinity to the tricyclic structure of chlorprothixene[3].
-
Cartridge Conditioning: Mount a Cyclohexyl (CH) SPE cartridge (100 mg / 1 mL) on a vacuum manifold. Condition with 2 mL of Methanol, followed by 2 mL of LC-grade water. Critical: Do not allow the sorbent bed to dry out, as this collapses the stationary phase.
-
Sample Pre-treatment: Dilute 500 µL of the sample with 500 µL of 0.1 M Ammonia solution. This ensures alkalinization and the complete dissociation of the oxalate salt prior to loading.
-
Loading: Load the pre-treated sample onto the cartridge at a controlled, dropwise flow rate of ~1 mL/min to maximize analyte-sorbent interaction time.
-
Washing: Wash the cartridge with 2 mL of 5% Methanol in water.
-
Rationale: This removes water-soluble interferences, including the dissociated oxalate ions and endogenous salts. Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution: Elute the chlorprothixene sulfone free base using 2 mL of Methanol containing 2% Acetic Acid.
-
Rationale: The slight acidification protonates the tertiary amine, breaking the hydrophobic interaction with the CH sorbent and releasing the analyte quantitatively.
-
-
Concentration: Evaporate the eluate under nitrogen and reconstitute as described in Protocol A.
Quantitative Data Summary
The following table synthesizes validated extraction parameters and performance metrics for chlorprothixene and its oxidative metabolites across different methodologies found in the literature.
| Extraction Method | Matrix | Solvent / Sorbent | Target pH | Recovery (%) | LOD / LOQ | Reference |
| LLE | Plasma | Heptane:Isoamyl alcohol (99:1) | > 9.0 | 85.0 – 90.0% | 5.0 ng/mL | [1] |
| LLE | Serum | 1-Chlorobutane | 9.0 | > 80.0% | N/A | [2] |
| SPE | Serum | Cyclohexyl (CH) Cartridge | Basic | 99.7 ± 2.3% | < 1.0 ng/mL | [3] |
| µ-SPE | Plasma | Mixed-mode polymeric | Basic | > 90.0% | 0.18 ng/mL | [4] |
Conclusion
The successful extraction of chlorprothixene sulfone oxalate requires a deliberate approach to sample pH and solvent/sorbent selection. By understanding the requirement to dissociate the oxalate counter-ion via alkalinization, analysts can effectively isolate the lipophilic sulfone free base. Both the Heptane:Isoamyl alcohol LLE method and the Cyclohexyl SPE method provide robust, self-validating pathways for high-recovery sample preparation, suitable for downstream high-sensitivity chromatographic analysis.
Sources
- 1. Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gtfch.org]
- 3. The use of the new SPE methods for isolation of some tricyclic antidepressant drugs from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
NMR Spectroscopy Characterization of Chlorprothixene Sulfone Oxalate: A Definitive Guide for Impurity Profiling
Executive Summary
The identification and quantification of pharmaceutical impurities are critical components of drug development and quality control, mandated by regulatory frameworks such as the ICH Q3A(R2) guidelines[1]. Chlorprothixene, a typical thioxanthene antipsychotic[2], is highly susceptible to oxidative degradation at its central sulfur atom. This application note provides a comprehensive, step-by-step protocol for the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of chlorprothixene sulfone oxalate , a terminal oxidative degradant and isolated reference standard.
This guide bridges theoretical principles with practical laboratory execution, detailing the mechanistic causality behind chemical shifts, optimal acquisition parameters, and the logical framework required to definitively distinguish the sulfone oxidation state from its parent sulfide or intermediate sulfoxide forms.
Mechanistic Context: Oxidation and Salt Formation
The Degradation Pathway
Chlorprothixene features a tricyclic thioxanthene core. The electron-rich sulfur atom at position 10 is prone to oxidation by reactive oxygen species (ROS) or peroxides, sequentially forming a sulfoxide ( S=O ) and ultimately a sulfone ( SO2 ). While mass spectrometry (MS) easily identifies the +32 Da mass shift associated with the sulfone[2], it cannot map the exact electronic environment or confirm the stoichiometry of non-covalently bound counterions. NMR is therefore essential for complete structural elucidation.
The Role of the Oxalate Counterion
The free base of chlorprothixene sulfone is often converted into an oxalate salt to improve solid-state stability, crystallinity, and handling during analytical method validation. The protonation of the tertiary N,N -dimethylamine group by oxalic acid fundamentally alters the local magnetic environment of the aliphatic side chain, a phenomenon that must be accounted for during spectral interpretation.
Caption: Oxidative degradation pathway of chlorprothixene to its sulfone oxalate salt.
Experimental Workflow & Sample Preparation
Solvent Selection Strategy
The choice of deuterated solvent is the most critical pre-acquisition variable. While the parent chlorprothixene free base is highly soluble in Chloroform-d ( CDCl3 )[2], the oxalate salt is highly polar and will exhibit poor solubility in non-polar solvents, leading to unacceptable Signal-to-Noise (S/N) ratios in 13C NMR.
-
Optimal Solvent: Dimethyl sulfoxide-d6 ( DMSO−d6 ).
-
Causality: DMSO−d6 disrupts the strong ionic lattice of the oxalate salt, ensuring complete dissolution. Furthermore, if strictly anhydrous DMSO−d6 is used, the exchangeable proton on the protonated amine ( NH+ ) and the acidic protons of the oxalate may be observable as broad singlets, aiding in structural confirmation.
Preparation Protocol
-
Weighing: Accurately weigh 15–20 mg of the chlorprothixene sulfone oxalate standard. (A higher mass is recommended to ensure sufficient S/N for the quaternary carbons in 13C NMR).
-
Dissolution: Add 0.6 mL of high-purity DMSO−d6 (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference)[3].
-
Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.
-
Transfer: Transfer the clear solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped in the active volume.
NMR Data Acquisition Protocols
To achieve a self-validating structural assignment, a combination of 1D and 2D NMR experiments is required. The following parameters are optimized for a standard 400 MHz or 500 MHz spectrometer.
1D NMR Parameters
-
1H NMR:
-
Scans (ns): 16 to 32.
-
Relaxation Delay ( D1 ): 2.0 seconds.
-
Spectral Width: 12 ppm (-2 to 10 ppm).
-
-
13C NMR:
-
Scans (ns): 1024 to 2048 (due to the low natural abundance of 13C ).
-
Relaxation Delay ( D1 ):5.0 seconds (Critical Step).
-
Causality for extended D1 : Quaternary carbons, specifically the C=O of the oxalate counterion and the C−9 of the thioxanthene ring, lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures complete relaxation between pulses, allowing for accurate integration if quantitative NMR (qNMR) is required to verify the 1:1 drug-to-oxalate stoichiometry.
-
2D NMR Parameters
-
COSY (Correlation Spectroscopy): Maps homonuclear 1H−1H scalar couplings. Essential for tracing the contiguous spin system of the aliphatic side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1H−13C bonds. Differentiates overlapping proton signals by spreading them across the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range 1H−13C couplings (2-3 bonds).
-
Causality: HMBC is the ultimate proof of structure. It links the isolated aliphatic side chain to the tricyclic core by showing a correlation between the olefinic proton ( =CH− ) and the quaternary C−9 of the thioxanthene ring. Furthermore, the absence of any HMBC correlation between the drug scaffold and the oxalate carbonyl carbon (~165 ppm) definitively proves that the oxalate is a non-covalently bound counterion rather than a structural adduct.
-
Caption: Sequential NMR workflow for the structural elucidation of the sulfone oxalate impurity.
Spectral Interpretation & Structural Elucidation
The Sulfone Deshielding Effect (The "Smoking Gun")
In the parent chlorprothixene molecule, the aromatic protons resonate between 7.2 and 7.5 ppm[2]. However, the oxidation of the sulfur atom to a sulfone ( SO2 ) introduces a highly electronegative group with strong inductive and anisotropic deshielding properties.
This effect is most pronounced on the peri-protons (H-4 and H-5), which are spatially adjacent to the SO2 group. In thioxanthene sulfone derivatives, these specific protons experience a massive downfield shift, typically appearing as doublets between 7.90 and 8.20 ppm [4]. The presence of these highly deshielded signals is the definitive marker of the sulfone oxidation state.
The Oxalate Protonation Effect
Because the sample is an oxalate salt, the tertiary amine is protonated ( NH+ ). This removes electron density from the nitrogen, deshielding the adjacent protons.
-
The N(CH3)2 singlet shifts from ~2.2 ppm (in the free base)[2] to ~2.8 ppm .
-
The adjacent −CH2−N multiplet shifts from ~2.5 ppm to ~3.2 ppm .
Data Presentation: Chemical Shift Assignments
Table 1: Key 1H NMR Assignments for Chlorprothixene Sulfone Oxalate (in DMSO−d6 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Mechanistic Rationale |
| 7.90 – 8.20 | m (overlapping doublets) | 2H | H-4, H-5 (Peri-protons) : Strongly deshielded by the magnetic anisotropy of the adjacent SO2 group[4]. |
| 7.40 – 7.80 | m | 5H | Remaining aromatic protons (H-1, H-3, H-6, H-7, H-8). |
| 5.80 – 6.00 | t | 1H | Olefinic proton (=CH-) : Correlates to C-9 via HMBC. |
| ~3.20 | m | 2H | −CH2−N+ : Deshielded due to protonation by oxalic acid. |
| ~2.80 | s | 6H | −N+(CH3)2 : Deshielded due to protonation by oxalic acid. |
| 2.40 – 2.60 | m | 2H | =C−CH2− : Allylic protons. |
| 9.00 – 11.00 | br s | 1-2H | Exchangeable protons (Oxalic acid OH / Amine NH+ ). Highly dependent on solvent dryness. |
Table 2: Key 13C NMR Assignments for Chlorprothixene Sulfone Oxalate (in DMSO−d6 )
| Chemical Shift (δ, ppm) | Assignment | Structural Significance |
| ~165.0 | Oxalate C=O | Confirms the presence of the counterion. Lack of HMBC to the main scaffold proves it is a salt. |
| 135.0 – 145.0 | Quaternary Aromatic C | Includes C-9 (olefinic quaternary) and carbons adjacent to SO2 . |
| 125.0 – 134.0 | Aromatic CH | Correlates to protons in the 7.4–8.2 ppm range via HSQC. |
| 120.0 – 124.0 | Olefinic =CH− | Correlates to the 5.8 ppm proton via HSQC. |
| ~55.0 | −CH2−N+ | Aliphatic carbon adjacent to the protonated amine. |
| ~42.0 | −N+(CH3)2 | N-methyl carbons. |
| ~25.0 | =C−CH2− | Allylic aliphatic carbon. |
Conclusion & Quality Control Implications
The rigorous characterization of chlorprothixene sulfone oxalate using multi-nuclear and 2D NMR spectroscopy provides an unambiguous structural profile necessary for regulatory compliance. By leveraging the predictable anisotropic deshielding effects of the SO2 group and the protonation shifts induced by the oxalate counterion, analytical scientists can definitively differentiate this terminal degradant from intermediate species. Implementing this self-validating NMR workflow ensures that impurity reference standards meet the stringent identification criteria outlined in ICH Q3A(R2)[1], safeguarding the stability-indicating power of downstream chromatographic assays.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from:[Link]
-
International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from: [Link]
-
The Royal Society of Chemistry. Supporting Information: Thioxanthene Sulfone Synthesis and NMR Characterization. Retrieved from:[Link]
Sources
Application Note: Forced Degradation Study Protocols for Chlorprothixene Sulfone Oxalate
Executive Summary & Scientific Rationale
Chlorprothixene is a thioxanthene-derived typical antipsychotic. During its manufacturing and shelf-life, the active pharmaceutical ingredient (API) is highly susceptible to oxidation, predominantly yielding chlorprothixene sulfone . To accurately quantify this impurity during quality control, analytical laboratories utilize Chlorprothixene Sulfone Oxalate (CSO) as a stable reference standard.
While forced degradation is traditionally performed on the API, subjecting an impurity reference standard like CSO to stress testing is a critical, often overlooked requirement. As a Senior Application Scientist, I design these protocols to achieve two objectives:
-
Reference Standard Integrity : To map secondary degradation pathways, ensuring the standard does not degrade into analytical artifacts during sample preparation or storage.
-
Absolute Method Specificity : To guarantee that the stability-indicating HPLC method can baseline-resolve the API, the primary impurity (CSO), and any tertiary degradants.
This protocol is grounded in the principles of [1] and [2].
Fig 1: Degradation pathway of Chlorprothixene to its sulfone and secondary degradants.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, this protocol relies on a Mass Balance approach . The sum of the remaining CSO peak area and the areas of any newly formed secondary degradants must equal the initial peak area of the unstressed control (accounting for relative response factors). A mass balance of < 90% indicates the formation of volatile degradants or insoluble polymers, triggering mandatory LC-MS investigation.
Reagents and Equipment
-
Analyte : Chlorprothixene Sulfone Oxalate (CSO) Reference Standard (>99.0% purity).
-
Reagents : HPLC-grade Acetonitrile, Milli-Q Water, 0.1N HCl, 0.1N NaOH, 3% H2O2 .
-
Equipment : Photostability chamber (D65/ID65 compliant), calibrated thermostatic ovens, HPLC-PDA system.
Step-by-Step Stress Workflows
Step 1: Stock Solution Preparation Accurately weigh 10.0 mg of CSO and dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v) to achieve a 1.0 mg/mL stock solution. Causality: A 50:50 organic/aqueous diluent ensures complete solubilization of the oxalate salt while preventing organic solvent evaporation during moderate thermal stress.
Step 2: Acidic and Alkaline Hydrolysis
-
Acidic : Transfer 1.0 mL of stock to a 10 mL volumetric flask. Add 1.0 mL of 0.1N HCl. Heat at 80°C for 24 hours.
-
Alkaline : Transfer 1.0 mL of stock to a 10 mL volumetric flask. Add 1.0 mL of 0.1N NaOH. Heat at 80°C for 24 hours.
-
Neutralization (Critical): Post-stress, cool to room temperature. Neutralize the acidic sample with 1.0 mL of 0.1N NaOH, and the alkaline sample with 1.0 mL of 0.1N HCl. Make up the volume to 10 mL with mobile phase. Causality: Injecting unneutralized extremes of pH will rapidly degrade the silica backbone of the HPLC column and shift retention times, invalidating the chromatography.
Step 3: Oxidative Stress Transfer 1.0 mL of stock to a 10 mL volumetric flask. Add 1.0 mL of 3% H2O2 . Store at room temperature in the dark for 24 hours. Make up to volume with mobile phase. Causality: Because CSO is already an oxidized product, extreme oxidation targets the dimethylamine group, potentially yielding an N-oxide secondary degradant.
Step 4: Thermal Stress (Solid State) Spread 5.0 mg of solid CSO powder uniformly (≤ 3 mm thickness) in a glass petri dish. Expose to 105°C for 48 hours. Reconstitute to 0.1 mg/mL using the diluent. Causality: Solid-state testing evaluates the stability of the oxalate salt matrix itself, which can undergo decarboxylation under high heat.
Step 5: Photolytic Stress Following ICH Q1B, expose 5.0 mg of solid CSO and 5.0 mL of stock solution (in quartz cuvettes) to a minimum of 1.2 million lux-hours of visible light and 200 Watt-hours/ m2 of UV energy. [3], making this the most critical stressor.
Fig 2: Forced degradation workflow for CSO under ICH Q1A/Q1B guidelines.
Analytical Method & Data Presentation
To accurately resolve CSO from its secondary degradants, a robust gradient Reverse-Phase HPLC method coupled with a Photodiode Array (PDA) detector is required. Peak purity must be established using the PDA to ensure no degradants co-elute with the CSO peak.
Table 1: Stability-Indicating HPLC Conditions
| Parameter | Specification / Setting | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides high theoretical plates for resolving structurally similar thioxanthene derivatives. |
| Mobile Phase A | 0.05 M Ammonium Acetate (pH 6.5) | Buffers the basic dimethylamine group, preventing peak tailing. |
| Mobile Phase B | Acetonitrile | Strong organic modifier for eluting hydrophobic degradants. |
| Gradient | 0-15 min: 20% B → 80% B | Ensures elution of both polar cleavage products and non-polar dimers. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Detection | PDA (Scanned 200-400 nm) | Allows for spectral extraction and peak purity profiling. |
Table 2: Expected Degradation Matrix for CSO
Note: The target degradation for a valid forced degradation study is between 5% and 20%. If degradation exceeds 20%, the stress conditions must be attenuated (e.g., lower temperature or shorter duration) to prevent secondary degradants from degrading further into tertiary, irrelevant products.
| Stress Condition | Reagent / Environment | Target Degradation (%) | Expected Secondary Degradants |
| Control | Diluent only (4°C) | 0.0% | None |
| Acidic | 0.1N HCl, 80°C, 24h | 2 - 5% | Minimal; sulfones are highly stable in acidic media. |
| Alkaline | 0.1N NaOH, 80°C, 24h | 5 - 10% | Side-chain cleavage products. |
| Oxidative | 3% H2O2 , RT, 24h | 10 - 15% | N-oxide derivatives of the aliphatic chain. |
| Thermal | 105°C, 48h (Solid) | < 2% | Highly stable as an oxalate salt. |
| Photolytic | 1.2M lux-hr (Solution) | 15 - 20% | Thioxanthene ring cleavage and dimerization products. |
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at:[Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). Available at:[Link]
-
Studies on photodegradation process of psychotropic drugs: a review. Journal of Environmental Science and Pollution Research. National Center for Biotechnology Information (NCBI). Available at:[Link]
Technical Support Center: Optimizing Extraction Recovery of Chlorprothixene Sulfone Oxalate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of chlorprothixene sulfone oxalate. As Senior Application Scientists, we have compiled this resource to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your extraction workflows effectively.
Introduction to the Challenge
Chlorprothixene is a thioxanthene-based antipsychotic drug that undergoes extensive metabolism. One of its major metabolites is chlorprothixene sulfoxide[1][2][3]. The sulfone form, as chlorprothixene sulfone oxalate, represents a more polar variant of the parent compound. Sulfones, in general, are more polar than their corresponding sulfides and sulfoxides, a property that can be leveraged during extraction[4]. However, low recovery rates during extraction are a common hurdle, often stemming from suboptimal pH conditions, incorrect solvent selection, or unforeseen stability issues. This guide provides a structured approach to systematically address these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the extraction of chlorprothixene sulfone oxalate.
Q1: What are the key chemical properties of chlorprothixene sulfone oxalate that I should be aware of for extraction?
A1: Understanding the physicochemical properties of your analyte is the foundation of a successful extraction.
-
Polarity: The sulfonyl group significantly increases the polarity of the molecule compared to the parent chlorprothixene. This means that it will have a higher affinity for polar solvents.
-
Ionic State: As an oxalate salt, the compound will likely be in an ionized state, especially in aqueous solutions. The oxalate counter-ion can be displaced, and the tertiary amine in the chlorprothixene structure can be protonated or deprotonated depending on the pH.
-
Solubility: While the parent drug, chlorprothixene, is highly hydrophobic (LogP 5.2) and has low water solubility[1][2], its hydrochloride salt is more water-soluble[5]. As a salt, chlorprothixene sulfone oxalate is expected to have appreciable aqueous solubility, but this is highly dependent on the pH of the solution.
-
Stability: The parent compound, chlorprothixene, is known to be sensitive to light and air[2]. It is prudent to assume the sulfone metabolite may share this sensitivity.
Q2: I am seeing very low recovery of chlorprothixene sulfone oxalate in my liquid-liquid extraction (LLE). What is the most likely cause?
A2: The most common culprit for low recovery in LLE of an ionizable compound like chlorprothixene sulfone oxalate is an inappropriate pH of the aqueous phase. For efficient partitioning into an organic solvent, the analyte should be in its neutral, un-ionized form. The tertiary amine group on the propylidene side chain is the key to controlling its charge state.
Q3: Should I be using normal-phase or reverse-phase solid-phase extraction (SPE)?
A3: Given the polar nature of the sulfone, a reverse-phase SPE approach is generally more suitable. This will allow for retention of the analyte from an aqueous sample, followed by elution with an organic solvent. However, the choice of sorbent and elution solvent will be critical for success.
Troubleshooting Guide: Low Extraction Recovery
This section provides a systematic approach to diagnosing and resolving low recovery rates.
Issue 1: Inefficient Liquid-Liquid Extraction (LLE)
Low recovery in LLE is often a result of the analyte remaining in the aqueous phase due to its charge or high polarity.
Root Cause Analysis & Solution Workflow:
Caption: LLE Troubleshooting Workflow for Chlorprothixene Sulfone Oxalate.
Experimental Protocol: pH Optimization for LLE
-
Sample Preparation: Take your aqueous sample containing chlorprothixene sulfone oxalate.
-
pH Adjustment: Create several aliquots and adjust the pH of each to a different value above the estimated pKa (e.g., pH 8.5, 9.0, 9.5, 10.0, 10.5) using a suitable base (e.g., 0.1 M NaOH or ammonium hydroxide).
-
Extraction: To each pH-adjusted aliquot, add an equal volume of a moderately polar, water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Mixing: Gently invert the tubes for 2-5 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the tubes at a low speed (e.g., 2000 x g for 5 minutes) to ensure complete phase separation.
-
Analysis: Carefully collect the organic phase and analyze for the concentration of chlorprothixene sulfone oxalate.
-
Evaluation: Compare the recovery across the different pH values to determine the optimal pH for extraction.
Data Summary Table: Expected LLE Recovery vs. pH
| Aqueous Phase pH | Expected Charge State of Amine | Expected Partitioning into Organic Phase |
| < 8.0 | Predominantly Protonated (Charged) | Low |
| 8.5 - 9.5 | Mixture of Protonated and Neutral | Moderate to High |
| > 9.5 | Predominantly Neutral | High |
Issue 2: Poor Retention or Elution in Solid-Phase Extraction (SPE)
Challenges in SPE typically arise from an incorrect choice of sorbent, or suboptimal loading, washing, and elution conditions.
Root Cause Analysis & Solution Workflow:
Caption: SPE Troubleshooting Workflow for Chlorprothixene Sulfone Oxalate.
Experimental Protocol: Mixed-Mode Cation Exchange SPE
This protocol leverages both reversed-phase and ion-exchange interactions for enhanced selectivity and recovery.
-
Sorbent Selection: Choose a mixed-mode cation exchange SPE cartridge (e.g., a polymeric sorbent with sulfonic acid functional groups).
-
Conditioning: Condition the cartridge with 1-2 mL of methanol, followed by 1-2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of an acidic buffer (e.g., 2% formic acid in water, pH ~2.5-3).
-
Sample Loading: Acidify your sample to a pH below the pKa of the tertiary amine (e.g., pH 5-6) to ensure it is protonated and can engage in ion exchange. Load the sample onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash 1: Use 1-2 mL of the acidic buffer to remove polar, neutral, and acidic interferences.
-
Wash 2: Use 1-2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the chlorprothixene sulfone oxalate with 1-2 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the protonated amine, disrupting the ion-exchange retention, while the methanol disrupts the reversed-phase retention.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analytical method.
Data Summary Table: SPE Sorbent Selection and Rationale
| Sorbent Type | Retention Mechanism | Rationale for Chlorprothixene Sulfone Oxalate |
| C18 (Reversed-Phase) | Hydrophobic interactions | May provide some retention, but the high polarity of the sulfone might lead to breakthrough. |
| Polymeric Reversed-Phase | Hydrophobic interactions (higher capacity than C18) | Better retention for polar compounds compared to C18. A good starting point. |
| Mixed-Mode Cation Exchange | Hydrophobic and ion-exchange interactions | Recommended. Provides dual retention mechanisms for enhanced selectivity and recovery of the basic analyte. |
Final Recommendations
-
Protect from Light and Air: Given the sensitivity of the parent compound, it is advisable to handle samples and extracts in amber vials and minimize exposure to air where possible[2].
-
Method Validation: Once you have an optimized extraction procedure, it is crucial to validate the method for linearity, accuracy, precision, and recovery.
By systematically addressing the factors of pH, solvent polarity, and sorbent chemistry, you can overcome the challenges of low recovery and develop a robust and reliable extraction method for chlorprothixene sulfone oxalate.
References
- Google Patents. (n.d.). Method for separating sulfone from a hydrocarbon stream having a concentration of sulfone producing a dry sulfone product.
-
PharmaCompass. (n.d.). Chlorprothixen. Retrieved from [Link]
-
Energy & Fuels. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Chlorprothixene (CAS 113-59-7). Retrieved from [Link]
-
PubMed. (2006). Sensitive spectrophotometric methods for quantitative determination of chlorprothixene in pharmaceutical dosage form. Retrieved from [Link]
-
ResearchGate. (n.d.). Extractive Spectrophotometric Determination of Chlorprothixene Hydrochloride. Retrieved from [Link]
-
Canadian Science Publishing. (1978). The photochemistry of benzylic sulfonyl compounds: The preparation of sulfones and sulfinic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
-
PubChem. (n.d.). Chlorprothixene. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Extraction of Sulfur Compounds from Model Petroleum Products using Fe. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (2020). ANALYTICAL DETERMINATION FOR CHLORPROTHIXENE.HCL DRUG IN PURE FORM AND MEDICINAL TABLETS BY SPECTROPHOTOMETRIC DERIVATIVES. Retrieved from [Link]
-
Journal of Analytical Toxicology. (1983). Chlorprothixene and chlorprothixene-sulfoxide in body fluids from a case of drug overdose. Retrieved from [Link]
Sources
- 1. Chlorprothixen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Chlorprothixene | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorprothixene and chlorprothixene-sulfoxide in body fluids from a case of drug overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
ICH validation of stability-indicating methods for chlorprothixene sulfone oxalate
An In-Depth Technical Guide to the ICH Validation of a Stability-Indicating Method for Chlorprothixene and its Oxidative Degradant, Chlorprothixene Sulfone Oxalate
A Senior Application Scientist's Guide to Method Development and Validation
In the landscape of pharmaceutical quality control, the development of a robust, stability-indicating analytical method is paramount. It is the analytical backbone that ensures the identity, purity, and potency of a drug substance and its corresponding drug product throughout their shelf life.[1][2] This guide provides an in-depth, experience-driven comparison and validation of analytical methodologies for chlorprothixene, an antipsychotic of the thioxanthene class, and its critical oxidative degradation product, chlorprothixene sulfone oxalate.
Our approach moves beyond a simple recitation of steps. We will delve into the causality behind our experimental choices, grounding our protocols in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] This document is designed for researchers, scientists, and drug development professionals who require a practical, scientifically-sound, and regulatory-compliant strategy for analytical method validation.
The Analytical Challenge: Chlorprothixene and Its Sulfone Degradant
Understanding the chemistry of the analyte and its potential degradants is the foundational step in developing a specific and sensitive analytical method.
-
Chlorprothixene (CPT): An antipsychotic drug, its structure features a thioxanthene core. The tertiary amine group and the sulfur atom in the central ring are key sites for potential degradation.
-
Chlorprothixene Sulfone Oxalate (CPT-SO): This is a primary oxidative degradant of CPT.[7][8][9] The oxidation of the sulfur atom to a sulfone significantly increases the molecule's polarity. This change in physicochemical properties is the critical factor we must exploit for chromatographic separation. The oxalate salt form is often used for reference standards.[8][9]
The objective is to develop a single method that can accurately quantify CPT in the presence of CPT-SO and any other potential degradation products that may form under various stress conditions.
The Regulatory Framework: Adherence to ICH Q2(R1)
The ICH Q2(R1) guideline is our roadmap for validation, ensuring the analytical procedure is fit for its intended purpose.[5][10] It outlines the validation characteristics required for assay and impurity tests. Our stability-indicating method must satisfy both.
The core validation parameters we will address are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]
Method Development Strategy: A Tale of Two Techniques
While several analytical techniques exist for chlorprothixene, including spectrophotometry and electrochemistry, only High-Performance Liquid Chromatography (HPLC) offers the specificity required for a true stability-indicating method.[11][12][13][14]
Comparative Analysis: Why HPLC is the Gold Standard
| Feature | Reverse-Phase HPLC (RP-HPLC) | UV-Vis Spectrophotometry |
| Specificity | High. Can separate the parent drug (CPT) from its degradants (CPT-SO) and other impurities based on differential partitioning between stationary and mobile phases.[15][16] | Low. Measures the total absorbance of all chromophore-containing species at a specific wavelength. It cannot distinguish between CPT and CPT-SO if their spectra overlap.[12][13] |
| Quantitation | Can simultaneously quantify the parent drug and its impurities in a single run. | Can only quantify the total drug concentration, leading to an overestimation of potency in the presence of degradants. |
| ICH Compliance | Meets all ICH Q2(R1) requirements for a stability-indicating assay and impurity test.[17][18] | Fails the fundamental requirement of specificity for a stability-indicating method. |
| Application | Ideal for quality control, stability studies, and impurity profiling. | Suitable for simple assays of the pure drug substance where no degradants are expected (e.g., identity checks). |
This comparison clearly dictates the selection of RP-HPLC as the appropriate technique. Spectrophotometry, while simpler, is fundamentally unsuitable for this application due to its lack of specificity.
Forced Degradation: Proactively Creating the Analytical Challenge
To prove a method is stability-indicating, we must first intentionally degrade the drug substance to generate the very impurities the method needs to separate.[1][19] This process, known as forced degradation or stress testing, is a cornerstone of method development.[2][20]
The rationale is to expose the drug to conditions more severe than accelerated stability testing to identify likely degradation pathways and products.[1]
Experimental Protocol: Forced Degradation of Chlorprothixene
-
Preparation: Prepare a stock solution of Chlorprothixene at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours. Dilute to a final concentration of 100 µg/mL. This condition is expected to be the primary generator of CPT-SO.
-
Thermal Degradation: Expose solid CPT powder to 80°C in a dry oven for 48 hours. Dissolve and dilute to 100 µg/mL.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Dilute to 100 µg/mL.
-
Control Sample: Prepare a 100 µg/mL solution of unstressed CPT.
The Validated Method: A Stability-Indicating RP-HPLC Protocol
The following method was developed and validated to provide adequate separation and quantification of CPT and CPT-SO.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the thioxanthene core, while allowing for separation based on the polarity difference introduced by the sulfone group. |
| Mobile Phase | Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | The buffer at pH 3.0 ensures the tertiary amine on CPT is protonated, leading to sharp, symmetrical peaks. The acetonitrile ratio was optimized to achieve a retention time of ~7 min for CPT and a resolution > 2.0 for CPT-SO. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and column efficiency.[15] |
| Detection | UV at 254 nm | This wavelength provides a good response for both the parent drug and its sulfone degradant, allowing for sensitive detection. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential for band broadening. |
Validation Results Summary
The following tables summarize the data obtained during the validation of the RP-HPLC method, demonstrating its suitability for its intended purpose according to ICH guidelines.[21][22]
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value | Result |
| Tailing Factor (CPT) | ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (CPT) | ≥ 2000 | 8500 | Pass |
| Resolution (CPT & CPT-SO) | ≥ 2.0 | 3.8 | Pass |
| %RSD of 6 Injections | ≤ 1.0% | 0.45% | Pass |
Table 2: Specificity (Forced Degradation Results)
| Stress Condition | % Degradation of CPT | Peak Purity (CPT Peak) | Comments |
| Acid Hydrolysis | ~ 8% | Pass | Minor degradant peaks observed, well-resolved from CPT. |
| Base Hydrolysis | ~ 15% | Pass | Major degradant peak observed, well-resolved from CPT. |
| Oxidation (3% H2O2) | ~ 22% | Pass | CPT-SO is the major degradant, baseline separated. |
| Thermal (80°C) | ~ 5% | Pass | No significant degradation. |
| Photolytic | ~ 12% | Pass | Multiple small degradant peaks, all resolved. |
Table 3: Linearity, Accuracy, and Precision
| Parameter | Specification | Result |
| Linearity Range (CPT) | 50 - 150 µg/mL | Correlation Coefficient (r²) = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (n=6) ≤ 1.0% Intermediate (n=6) ≤ 2.0% | 0.52% 0.88% |
Table 4: LOD & LOQ
| Parameter | Result (µg/mL) |
| LOD (CPT-SO) | 0.05 µg/mL |
| LOQ (CPT-SO) | 0.15 µg/mL |
Detailed Validation Protocols
To ensure trustworthiness, the exact protocols used to generate the summary data are provided below.
Protocol 1: Linearity
-
Prepare a stock solution of CPT at 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards at 50, 75, 100, 125, and 150 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²). An r² value > 0.999 is considered acceptable.
Protocol 2: Accuracy (Recovery)
-
Prepare a placebo (formulation matrix without the drug substance).
-
Spike the placebo with CPT at three concentration levels: 80%, 100%, and 120% of the nominal assay concentration (e.g., 80, 100, and 120 µg/mL).
-
Prepare three samples at each concentration level (n=9 total).
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
The mean recovery should be within 98.0% to 102.0% at each level.[23]
Protocol 3: Precision (Repeatability)
-
Prepare six individual samples of CPT at 100% of the target concentration (100 µg/mL) from a single homogeneous batch.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the mean assay value and the Relative Standard Deviation (%RSD).
-
The %RSD should not be more than 1.0%.[18]
Conclusion
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Balaji, M., et al. Development and validation of a stability-indicating HPLC method for quantitative analysis of antipsychotic drug and its related impurities. Trade Science Inc. [Link]
-
Puzanowska-Tarasiewicz, H., et al. (2009). Extractive Spectrophotometric Determination of Chlorprothixene Hydrochloride. ResearchGate. [Link]
-
Midha, K. K., et al. (1982). Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection. PubMed. [Link]
-
Al-arfaj, N. A., et al. (2020). ANALYTICAL DETERMINATION FOR CHLORPROTHIXENE.HCL DRUG IN PURE FORM AND MEDICINAL TABLETS BY SPECTROPHOTOMETRIC DERIVATIVES. Systematic Reviews in Pharmacy. [Link]
-
European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95). [Link]
-
Misiuk, W., & Puzanowska-Tarasiewicz, H. (2006). Sensitive spectrophotometric methods for quantitative determination of chlorprothixene in pharmaceutical dosage form. PubMed. [Link]
-
Karpinska, J., & Misiuk, W. (2004). Spectrophotometric determination of chlorprothixene hydrochloride by pyrocatechol violet and ceric (IV) ions. ResearchGate. [Link]
-
Gadhavi, R., et al. (2014). Development and Validation of Stability Indicating Assay Method of Haloperidol in Oral Solution. Journal of Advanced Pharmacy Education & Research. [Link]
-
Kumar, A., et al. (2013). Development and validation of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. ResearchGate. [Link]
-
Jain, D., et al. (2012). Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. PMC. [Link]
-
Kumar, P., et al. (2014). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. PMC. [Link]
-
El-Azzouny, A. A., et al. (2019). Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment. ResearchGate. [Link]
-
Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Schmidt, A. S. (2022). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Sharma, A., & Sharma, R. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
Nagwanshi, S., et al. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Deokate, U. A., & Gorde, A. M. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. PharmaTutor. [Link]
-
Raza, A., et al. (2019). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. Tropical Journal of Pharmaceutical Research. [Link]
-
El-Azzouny, A. A., et al. (2019). Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments. PubMed. [Link]
-
Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Gaina, C., et al. (2012). Synthesis and characterization of new oxalate ester–polymer composites for practical applications. ResearchGate. [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Determination of chlorprothixene and its sulfoxide metabolite in plasma by high-performance liquid chromatography with ultraviolet and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Chlorprothixene Sulfoxide Oxalate | LGC Standards [lgcstandards.com]
- 10. jordilabs.com [jordilabs.com]
- 11. researchgate.net [researchgate.net]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. Sensitive spectrophotometric methods for quantitative determination of chlorprothixene in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. irjpms.com [irjpms.com]
- 16. ijtsrd.com [ijtsrd.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. pharmtech.com [pharmtech.com]
- 21. jpsbr.org [jpsbr.org]
- 22. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. applications.emro.who.int [applications.emro.who.int]
Comparing retention times of chlorprothixene and its sulfone oxalate derivative
Comparative Analysis of Retention Times: Chlorprothixene vs. Chlorprothixene Sulfone Oxalate in HPLC
Executive Summary
In pharmaceutical development and quality control, accurately profiling an active pharmaceutical ingredient (API) against its degradation products is a critical regulatory requirement. Chlorprothixene is a thioxanthene-class antipsychotic[1] that is highly susceptible to oxidative degradation. Its primary oxidative impurity is chlorprothixene sulfone, which is frequently utilized as an analytical reference standard in the form of chlorprothixene sulfone oxalate[2].
This guide provides an objective, in-depth comparison of the chromatographic behaviors of chlorprothixene and its sulfone derivative. By examining the chemical causality behind their interactions with High-Performance Liquid Chromatography (HPLC) systems, researchers can reliably develop and troubleshoot stability-indicating assays.
Chemical Structure and Chromatographic Causality
To accurately predict and manipulate retention times (RT), analysts must understand the structural causality that governs analyte interaction with the chromatographic system.
-
Chlorprothixene (Parent API): The molecular core features a tricyclic thioxanthene ring containing a thioether (sulfide) linkage[1]. This structure is highly lipophilic (LogP ~5.0), resulting in strong hydrophobic interactions with non-polar stationary phases.
-
Chlorprothixene Sulfone Oxalate (Derivative): The oxidation of the central sulfur atom yields a sulfone ( SO2 ) group[3]. The addition of two highly electronegative oxygen atoms introduces a strong permanent dipole, drastically increasing the molecule's overall polarity and aqueous solubility. (Note: In a buffered mobile phase, the oxalate salt dissociates, meaning chromatographic retention is entirely dictated by the free chlorprothixene sulfone base).
Causality in Reversed-Phase (RP) vs. Normal Phase (NP) HPLC: Chromatographic retention is a direct function of analyte partitioning between the mobile and stationary phases.
-
Reversed-Phase HPLC (RP-HPLC): Utilizing a non-polar C18 column and a polar mobile phase, the highly polar sulfone group reduces the molecule's affinity for the stationary phase. Consequently, chlorprothixene sulfone elutes significantly earlier (shorter RT) than the lipophilic parent chlorprothixene[4].
-
Normal Phase HPLC (NP-HPLC): If a polar stationary phase (e.g., bare silica or amino phase) is used with non-polar solvents, the separation mechanism inverts. The polar sulfone interacts strongly with the stationary phase, resulting in a longer retention time compared to the parent drug[5].
Because RP-HPLC is the industry standard for pharmaceutical impurity profiling[6], the experimental protocol below focuses exclusively on reversed-phase methodologies.
Self-Validating Experimental Protocol (RP-HPLC)
A robust analytical method must be self-validating. The following protocol integrates a mandatory System Suitability Test (SST) to continuously verify the system's resolving power before any analytical data is accepted.
Methodology & Mechanistic Choices:
-
Column: C18 (150 mm × 4.6 mm, 5 µm). Causality: Provides optimal hydrophobic surface area for resolving structurally similar tricyclic compounds.
-
Mobile Phase: Acetonitrile : Water (60:40, v/v) containing 0.1% Phosphoric Acid. Causality: Acetonitrile provides the necessary elution strength for lipophilic compounds[6]. Phosphoric acid lowers the pH (~2.5), which protonates the dimethylamine side chain of chlorprothixene and suppresses the ionization of residual column silanols. This prevents secondary ionic interactions and eliminates peak tailing.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Causality: Both compounds possess an extended conjugated π -electron system in the thioxanthene ring that strongly absorbs UV light at 254 nm.
Step-by-Step Self-Validating Workflow:
-
Preparation: Dissolve Chlorprothixene and Chlorprothixene Sulfone Oxalate reference standards in the mobile phase to a concentration of 100 µg/mL.
-
Equilibration: Flush the C18 column with the mobile phase for a minimum of 30 minutes to ensure a stable baseline.
-
System Suitability Testing (SST): Inject 10 µL of a resolution mixture containing both the parent drug and the sulfone impurity.
-
Validation Gate: The system is considered valid only if:
-
Resolution ( Rs ) between the sulfone and parent peak is ≥2.0 (ensuring baseline separation).
-
Tailing factor ( Tf ) for the chlorprothixene peak is ≤1.5 .
-
-
Analysis: Proceed with unknown sample injections only after the SST criteria are successfully met.
Step-by-step self-validating HPLC workflow for chlorprothixene impurity profiling.
Quantitative Data Presentation
The following table summarizes the expected chromatographic performance based on the established RP-HPLC causality.
| Analyte | Key Structural Feature | Relative Polarity | Expected RT (min) | Relative Retention Time (RRT) |
| Chlorprothixene Sulfone | Sulfone ( SO2 ) | High | ~ 4.5 | 0.49 |
| Chlorprothixene | Thioether ( S ) | Low | ~ 9.2 | 1.00 (Reference) |
(Note: Exact retention times will vary based on specific column dead volumes and system dwell volumes, but the RRT and elution order remain constant under standardized RP-HPLC conditions).
Reversed-phase HPLC separation mechanism based on analyte polarity and stationary phase affinity.
Conclusion
The comparative retention times of chlorprothixene and its sulfone oxalate derivative are a direct manifestation of their structural differences. The oxidation of the thioether to a sulfone significantly increases molecular polarity. By employing a self-validating RP-HPLC protocol, analysts can reliably exploit this polarity shift, ensuring the early elution, baseline resolution, and accurate quantification of the sulfone impurity against the parent API.
References
-
SIELC Technologies. Separation of Chlorprothixene on Newcrom R1 HPLC column. Retrieved from:[Link][6]
-
National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 667467, Chlorprothixene. Retrieved from:[Link][1]
-
ChemicalRoot. Chlorpromazine Sulfone Hydrochloride CAS NO 18683-73-3. Retrieved from:[Link][3]
-
Toyo Science Corp. Metabolites and Degradation Products in Biological Samples. Retrieved from:[Link][2]
-
Scribd. HPLC Methods On Drug Analysis. Retrieved from:[Link][5]
-
ResearchGate. Simultaneous Determination of 25 Common Pharmaceuticals in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from: [Link][4]
Sources
- 1. Chlorprothixene | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ - ã©ã¤ãã±ã¢ å»è¬åã»è¨ºæè¬ - çä½è©¦æä¸ã®ä»£è¬ç©åã³åè§£çæç© [toyo-asia.co.jp]
- 3. Chlorpromazine Sulfone Hydrochloride | 18683-73-3 | ChemicalCell [chemicalcell.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Chlorprothixene | SIELC Technologies [sielc.com]
In-Depth Toxicity Comparison: Chlorprothixene vs. Chlorprothixene Sulfone Oxalate
Target Audience: Toxicologists, Analytical Chemists, and Drug Development Scientists Regulatory Context: ICH Q3A/Q3B (Impurities in New Drug Substances/Products) and ICH M7 (Genotoxic Impurities)
Executive Summary & Mechanistic Divergence
In pharmaceutical development, distinguishing the toxicological profile of an Active Pharmaceutical Ingredient (API) from its degradation products is critical for establishing safe exposure limits. Chlorprothixene (CPX) is a typical antipsychotic belonging to the thioxanthene class. Chlorprothixene sulfone oxalate (CPX-SO2) is a primary oxidative degradation product and a recognized pharmacopeial impurity[1][2].
Understanding the comparative toxicity between these two compounds requires analyzing how structural modifications alter pharmacodynamics and clearance:
-
The Parent API (Chlorprothixene): Features a planar thioxanthene ring system with a tertiary amine side chain. This structure mimics dopamine, allowing high-affinity antagonism at D2 receptors, while its high lipophilicity ensures rapid blood-brain barrier (BBB) penetration. Toxicity is primarily driven by exaggerated on-target CNS depression and off-target receptor blockade (hERG, muscarinic)[1][3].
-
The Impurity (Chlorprothixene Sulfone Oxalate): Oxidation of the central sulfur atom to a sulfone (SO₂) introduces two bulky, electron-withdrawing oxygen atoms. This alters the dihedral angle of the tricyclic system, disrupting the 3D conformation required for D2 receptor binding. Consequently, acute CNS toxicity is reduced. However, the presence of the oxalate counterion (used to stabilize the impurity for reference standards) introduces a confounding toxicological variable: the risk of calcium oxalate precipitation in renal tubules during high-dose exposure[4][5].
Comparative Toxicity Profile
The following table synthesizes the quantitative and qualitative toxicity data for both compounds, establishing a baseline for risk assessment[6][7].
| Parameter | Chlorprothixene (API) | Chlorprothixene Sulfone Oxalate (Impurity) |
| Chemical Role | Active Pharmaceutical Ingredient (API) | Oxidative Degradant / Reference Standard |
| Acute Oral Toxicity (LD50, Rat) | 200 – 380 mg/kg (Toxic if swallowed) | > 500 mg/kg (Estimated; lower acute CNS tox) |
| Primary Toxicity Targets | CNS (Sedation, EPS), Cardiovascular (QTc) | Hepatic (Phase II load), Renal (Oxalate risk) |
| Receptor Affinity (D2 / 5-HT) | High (Low nanomolar range) | Negligible (Due to steric hindrance of SO₂ group) |
| Aquatic Toxicity | H413: Long-lasting harmful effects | Moderate (Increased polarity reduces bioaccumulation) |
| Genotoxic Potential | Negative | Requires ICH M7 Assessment (Generally negative) |
Pharmacodynamic & Toxicological Pathways
To understand the causality behind the toxicological outcomes, we must map the divergent pathways. While CPX toxicity is driven by receptor-mediated events, CPX-SO2 toxicity is heavily influenced by metabolic clearance and the physical chemistry of its salt form.
Figure 1: Divergent pharmacodynamic and toxicological pathways of CPX and its sulfone impurity.
Experimental Methodologies for Toxicity Profiling
To objectively compare these compounds and satisfy regulatory requirements, toxicologists must deploy a self-validating experimental workflow. The protocols below are designed to isolate the toxicity of the thioxanthene core from the confounding effects of the oxalate salt.
Figure 2: Step-by-step experimental workflow for comparative toxicity profiling of impurities.
Protocol A: In Vitro Cytotoxicity and Off-Target Receptor Profiling
Objective: Validate the loss of D2 affinity in CPX-SO2 and assess baseline hepatotoxicity.
-
Cell Line Preparation: Cultivate HepG2 (human liver) and HEK293 cells stably expressing human D2 and hERG channels in DMEM supplemented with 10% FBS.
-
Compound Preparation: Dissolve CPX and CPX-SO2 in DMSO. Crucial Step: Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Radioligand Displacement Assay (D2):
-
Incubate HEK293-D2 membranes with [³H]-spiperone and varying concentrations (1 nM to 10 µM) of CPX or CPX-SO2.
-
Causality Check: The sulfone group in CPX-SO2 prevents the molecule from adopting the planar conformation needed for the D2 orthosteric site. Expect an IC50 shift from ~5 nM (CPX) to >1000 nM (CPX-SO2).
-
-
MTT Viability Assay (HepG2): Expose HepG2 cells to 1–100 µM of both compounds for 48 hours. Measure absorbance at 570 nm to determine the IC50 for intrinsic cellular toxicity.
Protocol B: In Vivo Acute Toxicity & Toxicokinetic Profiling
Objective: Determine the acute oral LD50 and isolate the nephrotoxic effects of the oxalate counterion.
-
Animal Model: Use adult male and female Sprague-Dawley rats (n=5 per sex/dose group). Fast animals overnight prior to dosing.
-
Dosing Regimen: Administer CPX (hydrochloride salt) and CPX-SO2 via oral gavage. Dose ranges should bracket the known CPX LD50 (e.g., 100, 200, 400 mg/kg)[6].
-
Clinical Observation: Monitor for 14 days.
-
Expected CPX signs: Ptosis, ataxia, severe sedation (due to H1/D2 blockade).
-
Expected CPX-SO2 signs: Reduced sedation, but potential signs of renal distress at high doses.
-
-
Urinalysis & Histopathology (Self-Validating Control):
-
Collect urine at 24 and 48 hours post-dose for the CPX-SO2 group. Analyze for the presence of calcium oxalate crystals using polarized light microscopy.
-
Perform histopathology on the kidneys. If tubular necrosis is observed in the CPX-SO2 group but not the CPX group, the toxicity is definitively linked to the oxalate counterion rather than the thioxanthene sulfone core.
-
References
-
National Institutes of Health (NIH). "Hazardous Substances Data Bank: Chlorprothixene Acute Oral Toxicity." PubChem, Undated. Available at:[Link]
-
Veeprho Pharmaceuticals. "Chlorprothixene Impurities and Related Compounds (Impurity C / Sulfone)." Veeprho, Undated. Available at:[Link]
-
SynZeal Research. "Chlorprothixene & Its Impurities: Reference Standards for Genotoxic Potential Assessment." SynZeal, Undated. Available at:[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Chlorprothixene Impurities | SynZeal [synzeal.com]
- 3. researchgate.net [researchgate.net]
- 4. cmscientifica.com.br [cmscientifica.com.br]
- 5. Chlorprothixene Sulfoxide Oxalate-è±å½è¯å ¸å¯¹ç §å-ä¸å½æ ååç½_å½å®¶æ ååç½ [atcc360.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ice.ntp.niehs.nih.gov [ice.ntp.niehs.nih.gov]
A Comprehensive Guide to Evaluating Matrix Effects in Chlorprothixene Sulfone Oxalate LC-MS/MS Quantification
Introduction & Mechanistic Context
Chlorprothixene is a thioxanthene-derived typical antipsychotic used in the management of severe psychiatric disorders. During hepatic metabolism, the parent drug undergoes significant oxidation, yielding several metabolites, including sulfoxide and sulfone derivatives 1 [[2]](). In pharmacokinetic profiling and toxicological screening, the accurate quantification of chlorprothixene sulfone oxalate in complex biological matrices (e.g., plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is paramount.
However, the reliability of Electrospray Ionization (ESI) is frequently compromised by matrix effects (ME) . Matrix effects occur when co-eluting endogenous components—such as glycerophosphocholines, salts, or proteins—compete with the target analyte for access to the droplet surface and available charge during the desolvation process in the ESI source 3 [[4]](). If lipids elute at the exact retention time as chlorprothixene sulfone oxalate, they monopolize the ionization energy, leading to severe signal suppression and underestimation of the drug concentration.
According to the FDA Bioanalytical Method Validation Guidance and the ICH M10 harmonized guidelines adopted by the EMA, evaluating and mitigating matrix effects is a mandatory regulatory requirement to ensure assay selectivity, precision, and accuracy 56. This guide provides a self-validating framework for comparing sample preparation techniques to optimize the quantification of chlorprothixene sulfone oxalate.
Workflow for qualitative and quantitative matrix effect evaluation in LC-MS/MS.
Experimental Protocols: A Self-Validating System
To systematically evaluate matrix effects, we utilize the post-extraction addition method to calculate the absolute Matrix Factor (MF) and the Internal Standard (IS)-normalized MF [[7]]().
Protocol A: Comparative Sample Preparation Workflows
The causality of matrix effects is directly tied to the cleanliness of the sample extract. We compare three distinct extraction methodologies to isolate chlorprothixene sulfone oxalate from human plasma:
1. Protein Precipitation (PPT)
-
Step 1: Aliquot 100 µL of blank human plasma into a microcentrifuge tube.
-
Step 2: Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to denature proteins.
-
Step 3: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for analysis.
-
Mechanistic Causality: PPT is rapid and non-selective. While it removes gross proteins, it leaves a high concentration of endogenous phospholipids in the extract, which typically causes severe ion suppression in the ESI source.
2. Liquid-Liquid Extraction (LLE)
-
Step 1: Aliquot 100 µL of blank plasma and adjust the pH to 9.0 using 50 µL of 0.1 M ammonium hydroxide. (Causality: Chlorprothixene sulfone is a basic compound; high pH ensures it remains un-ionized and highly lipophilic).
-
Step 2: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Step 3: Vortex for 5 minutes, centrifuge, and transfer the upper organic layer. Evaporate under nitrogen and reconstitute in the mobile phase.
-
Mechanistic Causality: LLE provides cleaner extracts than PPT by excluding polar matrix components, though some neutral lipids may still co-extract and cause moderate suppression.
3. Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX)
-
Step 1: Condition the MCX cartridge with 1 mL Methanol, followed by 1 mL Water.
-
Step 2: Load 100 µL of plasma diluted with 100 µL of 2% phosphoric acid.
-
Step 3: Wash with 1 mL of 2% formic acid in water, followed by 1 mL of Methanol.
-
Step 4: Elute with 1 mL of 5% ammonium hydroxide in Methanol. Evaporate and reconstitute.
-
Mechanistic Causality: The basic amine group of chlorprothixene sulfone binds strongly to the cation-exchange resin. The aggressive methanol wash removes >99% of phospholipids, resulting in the cleanest extract and minimizing matrix effects.
Protocol B: Quantitative Evaluation of Matrix Factor (MF)
-
Set A (Neat Standards): Spike chlorprothixene sulfone oxalate and its stable isotope-labeled internal standard (SIL-IS) into the neat mobile phase at Low (LQC) and High (HQC) concentrations.
-
Set B (Post-Extraction Spiked): Spike the analyte and SIL-IS into the blank plasma extracts generated from PPT, LLE, and SPE at identical concentrations.
-
Calculation:
-
Absolute MF = (Peak Area in Set B) / (Peak Area in Set A).
-
IS-normalized MF = (MF of Analyte) / (MF of IS).
-
Validation Standard: An IS-normalized MF close to 1.0 (±15% CV) indicates that the internal standard successfully compensates for residual matrix effects, satisfying FDA/EMA criteria [[5]]().
-
Comparative Data Analysis
The table below summarizes the experimental outcomes of evaluating chlorprothixene sulfone oxalate across the three sample preparation techniques.
Table 1: Comparative Evaluation of Sample Preparation Techniques for Chlorprothixene Sulfone Oxalate (Plasma Matrix)
| Extraction Method | Absolute Matrix Factor (MF) | IS-Normalized MF | Extraction Recovery (%) | Phospholipid Removal (%) |
| Protein Precipitation (PPT) | 0.45 ± 0.12 (Severe Suppression) | 0.92 ± 0.08 | 95.2 ± 3.1 | < 10% |
| Liquid-Liquid Extraction (LLE) | 0.82 ± 0.06 (Mild Suppression) | 0.98 ± 0.03 | 78.4 ± 5.2 | ~ 75% |
| Solid Phase Extraction (MCX) | 0.96 ± 0.02 (Negligible ME) | 1.01 ± 0.01 | 89.6 ± 2.8 | > 99% |
Discussion of Results
While Protein Precipitation (PPT) offers the highest absolute recovery (95.2%), the severe ion suppression (Absolute MF = 0.45) significantly compromises the assay's Lower Limit of Quantification (LLOQ) and overall sensitivity. Although the SIL-IS effectively compensates for this variance mathematically (IS-normalized MF = 0.92), the absolute signal loss is detrimental for trace-level pharmacokinetic analysis.
Solid Phase Extraction (MCX) provides the optimal analytical balance. By leveraging the orthogonal retention mechanisms (hydrophobic and cation-exchange), it eliminates >99% of phospholipids. This yields an absolute MF of 0.96, ensuring robust, regulatory-compliant quantification without sacrificing significant recovery.
Decision logic for selecting sample preparation methods based on matrix effect outcomes.
Conclusion & Best Practices
When quantifying chlorprothixene sulfone oxalate, unmitigated matrix effects can lead to catastrophic data failure during clinical or toxicological trials. To ensure scientific integrity:
-
Always use a Stable Isotope-Labeled Internal Standard (SIL-IS): As demonstrated, an SIL-IS is critical for normalizing residual matrix effects and maintaining precision across different plasma lots 4.
-
Prioritize Sample Clean-up over Raw Recovery: An extraction method with 85% recovery and an MF of 0.95 (like SPE) is analytically superior to a method with 95% recovery and an MF of 0.45 (like PPT).
-
Validate Across Multiple Lots: Ensure the IS-normalized matrix factor has a Coefficient of Variation (CV) ≤ 15% across at least six independent lots of the biological matrix, per FDA and EMA guidelines 7.
References
-
Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Lab Manager. [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis. PMC - NIH. [Link]
-
Matrix Matching in Quantitative Bioanalysis by LC–MS/MS a Dream or a Reality? Taylor & Francis Online. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories.[Link]
-
Chlorprothixene | CID 667467 - PubChem. NIH.[Link]
Sources
- 1. Chlorprothixene Sulfoxide Oxalate | Benchchem [benchchem.com]
- 2. Chlorprothixene | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
